REACTION_CXSMILES
|
Cl.Cl.[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.CCN(C(C)C)C(C)C.[CH2:27]([S:30](Cl)(=[O:32])=[O:31])[CH2:28][CH3:29].[OH-].[Na+]>C(Cl)Cl>[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][N:13]([S:30]([CH2:27][CH2:28][CH3:29])(=[O:32])=[O:31])[CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.[CH2:27]([S:30]([N:13]1[CH2:12][CH2:11][CH:10]([C:16]#[N:17])[CH2:15][CH2:14]1)(=[O:32])=[O:31])[CH2:28][CH3:29] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2 h at rt
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After this time, the DCM layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with DCM (3×80 mL)
|
Type
|
WASH
|
Details
|
The combined DCM solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C1(CCN(CC1)S(=O)(=O)CCC)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)S(=O)(=O)N1CCC(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |